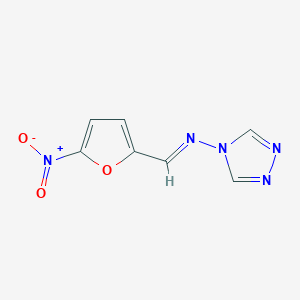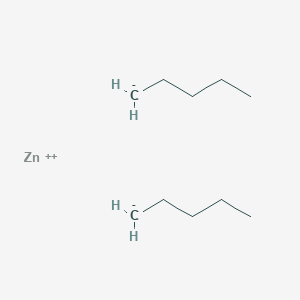![molecular formula C14H21NO4S B225900 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine, also known as DMSMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine is not well understood. However, it has been suggested that 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine may act as a nucleophile in various reactions. It has also been suggested that 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine may act as a ligand for various metal catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine have been extensively studied. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has been shown to have antitumor activity in various cancer cell lines. It has also been shown to have antiviral activity against the herpes simplex virus. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under various conditions, making it a useful reagent for various reactions. However, 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has some limitations. It is toxic and should be handled with care. It is also expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine. One area of research could focus on the development of new synthetic methodologies using 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine as a reagent. Another area of research could focus on the development of new biologically active compounds using 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine as a starting material. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine and its potential use in the treatment of various diseases.
Synthesemethoden
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methylpiperidine in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine has also been used in the synthesis of chiral compounds and in the development of new synthetic methodologies.
Eigenschaften
Produktname |
1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine |
|---|---|
Molekularformel |
C14H21NO4S |
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C14H21NO4S/c1-11-6-4-5-9-15(11)20(16,17)14-8-7-12(18-2)10-13(14)19-3/h7-8,10-11H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
NNISLVUSPXMYQL-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
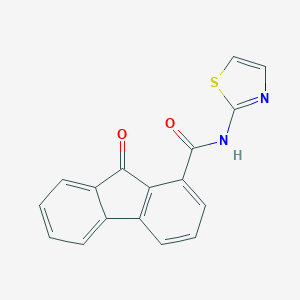

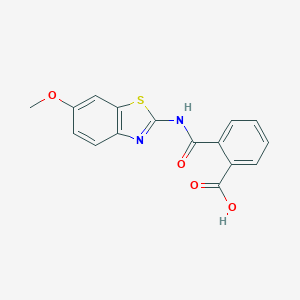
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

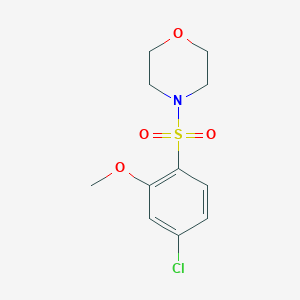
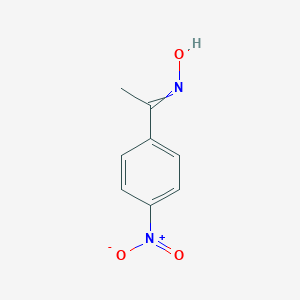
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
